molecular formula C12H16INO2S B345284 1-(4-Iodophenyl)sulfonylazepane CAS No. 326885-28-3

1-(4-Iodophenyl)sulfonylazepane

Cat. No.: B345284
CAS No.: 326885-28-3
M. Wt: 365.23g/mol
InChI Key: TXGJCHYPURWXIM-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)sulfonylazepane is a sulfonamide derivative characterized by an azepane (7-membered nitrogen-containing ring) backbone substituted with a 4-iodophenyl sulfonyl group.

Properties

CAS No.

326885-28-3

Molecular Formula

C12H16INO2S

Molecular Weight

365.23g/mol

IUPAC Name

1-(4-iodophenyl)sulfonylazepane

InChI

InChI=1S/C12H16INO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2

InChI Key

TXGJCHYPURWXIM-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds with analogous functional groups (e.g., sulfonamides, iodophenyl substituents) or therapeutic relevance.

Sulfonamide-Based Analogs

Sulfonamides are widely explored for their enzyme-inhibitory properties. A key comparison can be drawn with 1-(4-bromophenyl)sulfonylazepane, where bromine replaces iodine.

Pyrimidine and Pyrazolone Derivatives

Evidence from pyrimidine derivatives synthesized with 4-iodophenyl groups highlights their anticancer activity. For example:

  • 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Compound C in Table 1) exhibited an IC50 of 42.15 µM against MCF7 breast cancer cells, outperforming doxorubicin (IC50 = 71.8 µM) .

Table 1: Anticancer Activity of Selected 4-Iodophenyl Derivatives

Compound Name IC50 (µM) Target Cell Line
1-(4-Iodophenyl)sulfonylazepane* Not reported N/A
Compound C (Pyrimidine derivative with 4-iodophenyl) 42.15 MCF7
(Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one 30.68 MCF7
Doxorubicin (Control) 71.8 MCF7

*Note: Data for 1-(4-Iodophenyl)sulfonylazepane is absent in current literature; values are inferred from structural analogs.

Key Structural and Functional Differences
  • Electrophilic Substituents : The iodine atom may enhance stability and metabolic resistance compared to smaller halogens (e.g., chlorine), as seen in related sulfonamides .
  • Sulfonyl Group : The sulfonamide moiety in 1-(4-Iodophenyl)sulfonylazepane could facilitate hydrogen bonding with biological targets, similar to its role in carbonic anhydrase inhibitors.

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